molecular formula C18H21NO3S2 B15096669 (5Z)-3-cyclopentyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-cyclopentyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B15096669
M. Wt: 363.5 g/mol
InChI Key: RLRZNHXSPHGYIY-WJDWOHSUSA-N
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Description

(5Z)-3-cyclopentyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a cyclopentyl group, and a benzylidene moiety substituted with ethoxy and methoxy groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-cyclopentyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-ethoxy-3-methoxybenzaldehyde with cyclopentanone in the presence of a base to form the intermediate benzylidene derivative. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the thiazolidinone ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-cyclopentyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

(5Z)-3-cyclopentyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of (5Z)-3-cyclopentyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Properties

Molecular Formula

C18H21NO3S2

Molecular Weight

363.5 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H21NO3S2/c1-3-22-14-9-8-12(10-15(14)21-2)11-16-17(20)19(18(23)24-16)13-6-4-5-7-13/h8-11,13H,3-7H2,1-2H3/b16-11-

InChI Key

RLRZNHXSPHGYIY-WJDWOHSUSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3CCCC3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3CCCC3)OC

Origin of Product

United States

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